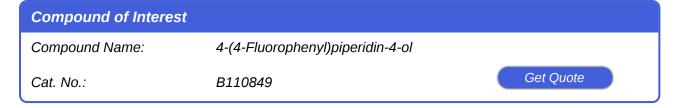


Comparative Efficacy of 4-Aryl-4-Hydroxypiperidine Derivatives as Dopamine Receptor Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-aryl-4-hydroxypiperidine derivatives, with a focus on their activity as dopamine receptor ligands. Due to the limited availability of comprehensive comparative data specifically for a series of **4-(4-fluorophenyl)piperidin-4-ol** derivatives, this guide presents data on structurally related analogs, including those with fluoro, difluoro, and other substitutions on the aryl ring and modifications on the piperidine nitrogen. The information is compiled from various in vitro studies to provide a comparative overview of their potential as dopamine receptor modulators, particularly targeting the D2 and D4 receptors.

Data Presentation: Comparative Efficacy of Piperidine Derivatives

The following table summarizes the in vitro binding affinities (Ki) of various piperidine derivatives for dopamine D2 and D4 receptors. The data is collated from multiple studies to facilitate a comparative analysis of their structure-activity relationships (SAR). Lower Ki values indicate higher binding affinity.



Compound ID	Structure	Target Receptor	Ki (nM)
Analog 1	4,4-difluoro-3-(4-fluorophenoxymethyl) piperidine	Dopamine D4	140
Analog 2	4,4-difluoro-3-(3,4-difluorophenoxymethyl))piperidine	Dopamine D4	5.5
Analog 3	4,4-difluoro-3-(3- methylphenoxymethyl) piperidine	Dopamine D4	13
Analog 4	4,4-difluoro-3-(4- chlorophenoxymethyl) piperidine	Dopamine D4	53
Analog 5	4-(4-(4- chlorophenyl)-1,4- diazepan-1-yl)-1-(4- fluorophenyl)butan-1- one	Dopamine D2	1.8
Analog 6	O-alkylated eticlopride analog	Dopamine D2	1.77
Analog 7	O-alkylated eticlopride analog	Dopamine D3	0.436

Experimental Protocols Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the dopamine D2 receptor using a radioligand competition assay.

Materials:



- Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
- Radioligand: [3H]-Spiperone (a high-affinity antagonist for D2-like receptors).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Non-specific Binding Control: Haloperidol (10 μM) or (+)-butaclamol (2 μM).
- Test Compounds: Serial dilutions of the **4-(4-fluorophenyl)piperidin-4-ol** derivatives.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
- · Scintillation Counter and Cocktail.

Procedure:

- Assay Setup: The assay is typically performed in a 96-well plate format.
- Incubation Mixture: To each well, add the following in order:
 - Assay buffer.
 - Test compound at various concentrations or buffer for total binding.
 - Non-specific binding control (e.g., haloperidol) for determining non-specific binding.
 - Radioligand ([3H]-Spiperone) at a final concentration of approximately 0.5 nM.
 - Membrane preparation (protein concentration adjusted to provide adequate signal).
- Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
- Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

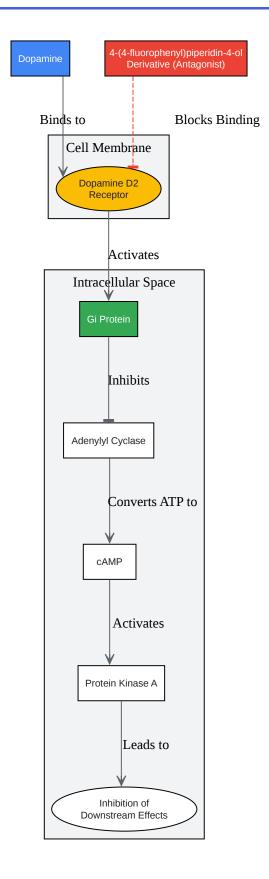


- Washing: The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH
 7.4) to remove unbound radioligand.
- Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
 the total binding. The IC50 values (the concentration of the test compound that inhibits 50%
 of the specific binding of the radioligand) are determined by non-linear regression analysis of
 the competition curves. The Ki values (inhibition constant) are then calculated from the IC50
 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
 concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][2][3][4]
 [5]

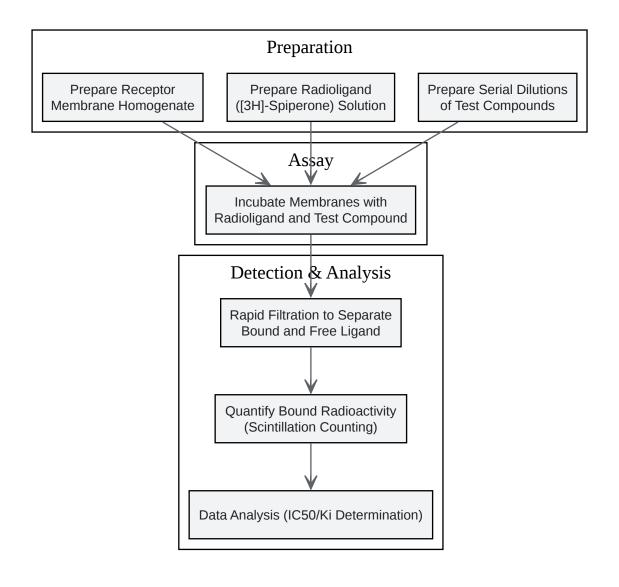
Mandatory Visualization Dopamine D2 Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of a dopamine D2 receptor antagonist. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonists of the D2 receptor block the binding of the endogenous agonist, dopamine, thereby preventing the downstream signaling cascade.









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